17-Hydroxyheptadecanoic acid

Übersicht

Beschreibung

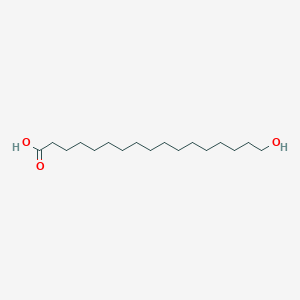

17-Hydroxy Heptadecanoic Acid is an organic compound with the molecular formula C17H34O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of heptadecanoic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the 17th carbon of the heptadecanoic acid chain. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 17-Hydroxyheptadecansäure kann durch eine säurekatalysierte Hydroxylierungsreaktion synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Schwefelsäure als Katalysator zur Hydroxylierung von Heptadecan. Die Reaktion verläuft typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um die selektive Addition der Hydroxylgruppe an der gewünschten Position sicherzustellen .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 17-Hydroxyheptadecansäure großtechnische Hydroxylierungsprozesse mit Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen erhöht die Effizienz des industriellen Produktionsprozesses weiter .

Analyse Chemischer Reaktionen

Reaktionstypen: 17-Hydroxyheptadecansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Halogenide (z. B. Chlorid, Bromid) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von 17-Ketoheptadecansäure oder 17-Carboxyheptadecansäure.

Reduktion: Bildung von 17-Hydroxyheptadecanol.

Substitution: Bildung von 17-halogenierten Heptadecansäuren

Wissenschaftliche Forschungsanwendungen

17-Hydroxyheptadecansäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle im Zellstoffwechsel und in Signalwegen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 17-Hydroxyheptadecansäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekularziele: Die Verbindung interagiert mit Enzymen, die am Fettsäurestoffwechsel beteiligt sind, wie z. B. Fettsäure-Synthase und Acetyl-CoA-Carboxylase.

Signalwege: Es beeinflusst Signalwege, die mit dem Lipidstoffwechsel, Entzündungen und Zellproliferation zusammenhängen.

Ähnliche Verbindungen:

Heptadecansäure: Eine nicht-hydroxylierte Fettsäure mit ähnlicher Kettenlänge, aber ohne die Hydroxylgruppe.

17-Ketoheptadecansäure: Ein oxidiertes Derivat mit einer Ketongruppe an der 17. Position.

17-Carboxyheptadecansäure: Ein oxidiertes Derivat mit einer Carboxylgruppe an der 17. Position.

Einzigartigkeit: 17-Hydroxyheptadecansäure ist einzigartig aufgrund des Vorhandenseins der Hydroxylgruppe, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese funktionelle Gruppe erhöht ihre Löslichkeit in organischen Lösungsmitteln und ihre Reaktivität in verschiedenen chemischen Reaktionen. Darüber hinaus spielt die Hydroxylgruppe eine entscheidende Rolle für ihre biologische Aktivität und beeinflusst ihre Wechselwirkungen mit Enzymen und Signalwegen .

Wirkmechanismus

The mechanism of action of 17-Hydroxy Heptadecanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.

Pathways: It influences signaling pathways related to lipid metabolism, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Heptadecanoic Acid: A non-hydroxylated fatty acid with similar chain length but lacking the hydroxyl group.

17-Keto Heptadecanoic Acid: An oxidized derivative with a ketone group at the 17th position.

17-Carboxy Heptadecanoic Acid: An oxidized derivative with a carboxyl group at the 17th position.

Uniqueness: 17-Hydroxy Heptadecanoic Acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hydroxyl group plays a critical role in its biological activity, influencing its interactions with enzymes and signaling pathways .

Eigenschaften

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

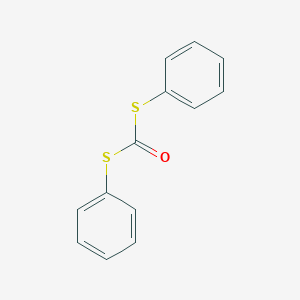

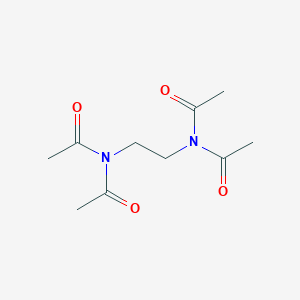

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)